Cas no 937724-76-0 (tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate is a bifunctional piperidine derivative featuring both a tert-butyloxycarbonyl (Boc) protecting group and a piperidine-1-carbonyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the carbonyl linkage offers reactivity for further functionalization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry and drug discovery, where precise control over molecular architecture is critical. The compound’s balanced lipophilicity and steric properties further contribute to its utility in scaffold diversification.
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate structure
937724-76-0 structure
Product name:tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
CAS No:937724-76-0
MF:C16H28N2O3
MW:296.405124664307
CID:1081395
PubChem ID:24688579

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
    • 1-Boc-3-(1-piperidinylcarbonyl)piperidine
    • 3-(piperidine-1-carbonyl)piperidine-1-carboxylic acid tert-butyl ester
    • AKOS000164359
    • AKOS016813670
    • FT-0736957
    • tert-Butyl3-(piperidine-1-carbonyl)piperidine-1-carboxylate
    • 937724-76-0
    • DTXSID80640706
    • DB-079688
    • Inchi: InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3
    • InChI Key: XFDZKKRQIOXUJY-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC2

Computed Properties

  • Exact Mass: 296.21000
  • Monoisotopic Mass: 296.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.1
  • Boiling Point: 432.423°C at 760 mmHg
  • Flash Point: 215.322°C
  • Refractive Index: 1.51
  • PSA: 49.85000
  • LogP: 2.52180

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate Security Information

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM180624-1g
tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
937724-76-0 95%
1g
$439 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749805-1g
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
937724-76-0 98%
1g
¥3606.00 2024-04-24
Chemenu
CM180624-1g
tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
937724-76-0 95%
1g
$408 2024-07-19
Alichem
A129004149-1g
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
937724-76-0 95%
1g
$371.42 2023-08-31
Crysdot LLC
CD11008816-1g
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
937724-76-0 95+%
1g
$464 2024-07-19

Additional information on tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate

Introduction to Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 937724-76-0)

Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 937724-76-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and roles in drug development. The molecular structure of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate features a tert-butyl group attached to a piperidine ring, which is further functionalized with another piperidine-1-carbonyl moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The significance of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate lies in its potential applications as a building block in the construction of pharmacophores. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them crucial in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the tert-butyl group enhances the stability of the molecule, while the dual piperidine functionality allows for further derivatization, enabling the creation of novel compounds with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate in the development of next-generation therapeutics. For instance, researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are pivotal in treating various forms of cancer. The compound's ability to serve as a scaffold for designing molecules that selectively inhibit aberrant signaling pathways has made it a subject of intense study. Additionally, its role in generating protease inhibitors has been investigated, particularly those targeting viral proteases, which are essential for antiviral drug development.

In the realm of drug discovery, the synthesis and optimization of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate have been refined through modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation. These methods have enabled chemists to produce derivatives with improved pharmacokinetic properties, including enhanced solubility and bioavailability. The compound's versatility as a synthetic intermediate has also been leveraged in the development of peptidomimetics, which mimic the structure and function of natural peptides but with improved stability and efficacy.

The biological activity of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate has been examined through various in vitro and in vivo studies. Preliminary research suggests that derivatives derived from this compound exhibit promising effects on targets relevant to metabolic disorders and neurodegenerative diseases. For example, modifications to the piperidine rings have led to compounds that show potential in modulating glucose metabolism, offering hope for new treatments for diabetes. Similarly, structural analogs have demonstrated neuroprotective properties in models of Alzheimer's disease and Parkinson's disease, underscoring the therapeutic potential of this class of molecules.

The industrial production of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate has also seen significant advancements, driven by the demand for high-purity compounds in pharmaceutical applications. Manufacturers have adopted state-of-the-art purification techniques such as recrystallization and chromatography to ensure that the final product meets stringent quality standards. These efforts are crucial for maintaining consistency across batches and ensuring that downstream applications, such as clinical trials, yield reliable results.

As research continues to evolve, the applications of Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate are expected to expand further. Innovations in computational chemistry and artificial intelligence are accelerating the discovery process by enabling virtual screening and molecular docking studies that can predict the binding affinity and efficacy of new derivatives. This synergy between experimental chemistry and computational methods is poised to unlock new therapeutic possibilities and refine existing treatments.

In conclusion, Tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 937724-76-0) represents a cornerstone in modern pharmaceutical research due to its versatile structural features and broad range of potential applications. Its role as a synthetic intermediate continues to drive innovation across multiple therapeutic areas, from oncology to neurology. As scientists delve deeper into its chemical properties and biological interactions, we can anticipate even more groundbreaking discoveries that will shape the future of medicine.

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